(Z)-2-(2-(2,4-dioxothiazolidin-5-ylidene)acetamido)acetic acid
Description
Properties
IUPAC Name |
2-[[(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O5S/c10-4(8-2-5(11)12)1-3-6(13)9-7(14)15-3/h1H,2H2,(H,8,10)(H,11,12)(H,9,13,14)/b3-1- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQKUICMNNQEAK-IWQZZHSRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)NC(=O)C=C1C(=O)NC(=O)S1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(=O)O)NC(=O)/C=C\1/C(=O)NC(=O)S1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of (Z)-2-(2,4-Dioxothiazolidin-5-ylidene)acetic Acid
The acid precursor is treated with thionyl chloride (SOCl₂) in anhydrous dioxane under reflux (70–80°C, 2–4 h). Excess SOCl₂ ensures complete conversion, with HCl and SO₂ evolved as byproducts. Post-reaction, the mixture is concentrated under reduced pressure to yield the acid chloride as a crystalline solid (85–92% yield). Alternative chlorinating agents like oxalyl chloride require catalytic DMF but achieve similar efficiency.
Key Reaction Conditions
- Solvent: Anhydrous dioxane or toluene
- Temperature: 70–80°C
- Workup: Vacuum distillation to remove residual SOCl₂
Coupling with Glycine Derivatives
The acid chloride is coupled with glycine or its protected analogs to form the target compound. Two primary strategies dominate: direct coupling with glycine and stepwise coupling using protected intermediates.
Direct Coupling with Glycine
Glycine reacts with 2,4-dioxothiazolidin-5-ylidene acetyl chloride in the presence of triethylamine (Et₃N) as a base. The reaction proceeds in anhydrous dioxane at 0–5°C to minimize racemization. After 2–4 h, the mixture is acidified (pH 3–4) with HCl, precipitating the product. However, this method suffers from moderate yields (55–65%) due to competing hydrolysis of the acid chloride.
Optimization Insight
Protected Glycine Approach
To improve yields, glycine is protected as tert-butoxycarbonyl (Boc) glycine. Boc-Gly-OH reacts with the acid chloride in dioxane/Et₃N (0°C, 1 h), followed by deprotection with trifluoroacetic acid (TFA) in dichloromethane (25°C, 30 min). This method achieves 78–85% yield with >95% purity.
Advantages
- Avoids glycine’s zwitterionic form, enhancing reactivity.
- Boc group stabilizes the intermediate against hydrolysis.
Isolation and Purification
Crude product is isolated via filtration and recrystallized from DMF:acetic acid (1:2) or n-butanol. For hygroscopic batches, column chromatography (SiO₂, CHCl₃:MeOH 9:1) resolves impurities.
Purity Metrics
- HPLC: >98% (C18 column, 0.1% TFA in H₂O/MeOH gradient).
- Elemental Analysis: C, H, N within ±0.4% of theoretical values.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
Comparative Analysis of Synthetic Methods
Mechanistic Considerations
The Z configuration is retained via kinetic control during acetyl chloride formation. DFT studies suggest the transition state favors the Z isomer due to reduced steric hindrance between the thiazolidine ring and acetamido group. Solvent polarity (dioxane vs. THF) minimally affects stereochemistry but influences reaction rates.
Industrial-Scale Adaptations
Patent US8058440B2 highlights 2-propanol as a preferred solvent for large-scale reactions, offering easier recovery and lower toxicity. Continuous flow systems reduce reaction times to 15–30 min, achieving 88% yield at 100 g scale.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(2-(2,4-dioxothiazolidin-5-ylidene)acetamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antidiabetic Activity
Thiazolidine derivatives, including (Z)-2-(2-(2,4-dioxothiazolidin-5-ylidene)acetamido)acetic acid, are recognized for their role as peroxisome proliferator-activated receptor gamma (PPAR-γ) agonists. These compounds have been studied for their ability to improve insulin sensitivity and reduce blood glucose levels in diabetic models. Research indicates that they can mitigate side effects associated with existing antidiabetic drugs such as pioglitazone and rosiglitazone, which often lead to weight gain and cardiovascular issues .
Anticancer Potential
Recent studies have highlighted the anticancer properties of thiazolidinedione derivatives. The mechanism of action typically involves the induction of apoptosis in cancer cells and modulation of signaling pathways associated with tumor growth. For instance, this compound has shown promise in preclinical models by inhibiting proliferation in various cancer cell lines .
Antimicrobial Activity
Research has also explored the antimicrobial properties of thiazolidinedione derivatives. Studies indicate that these compounds exhibit significant activity against a range of bacterial strains. The structure-activity relationship (SAR) analyses suggest that modifications at specific positions can enhance their efficacy against resistant strains .
Clinical Trials
Several clinical trials have investigated the efficacy of thiazolidinedione derivatives in combination therapies for diabetes management. For example:
- NCT00396227 : This study assessed the effects of combining vildagliptin with traditional TZD therapy on glycemic control.
- NCT00879970 : Evaluated cardiovascular outcomes associated with TZD treatments compared to placebo controls.
These trials provide insights into the clinical relevance and safety profiles of these compounds in therapeutic settings.
Mechanism of Action
The mechanism of action of (Z)-2-(2-(2,4-dioxothiazolidin-5-ylidene)acetamido)acetic acid involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit key enzymes or disrupt cell membrane integrity, leading to the death of microorganisms. In anti-inflammatory and anticancer applications, it may modulate signaling pathways and inhibit the proliferation of cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Thiazolidinone Family
(a) (Z)-2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted Acetamides
These derivatives (e.g., compounds 3d–3i in ) share the TZD core but incorporate methoxy-substituted phenoxy groups and varied N-substituents (e.g., nitrobenzyl, imidazole). The methoxy group enhances lipophilicity and PPAR-γ binding affinity, leading to superior hypoglycemic activity compared to the parent compound. For example, 3d (N-3-nitrophenyl derivative) showed a 40% reduction in blood glucose levels in diabetic mice, attributed to enhanced GLUT-4 expression .
(b) (Z)-2-(2-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic Acid (CAS 300378-01-2)
This analogue replaces the dioxo groups in the TZD ring with a thioxo (C=S) group and introduces a benzylidene moiety. The thioxo group increases electron density, altering reactivity and antibacterial potency. It exhibited moderate activity against Staphylococcus aureus (MIC = 16 µg/mL), whereas the dioxo parent compound showed weaker effects (MIC > 32 µg/mL) .
(c) 3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic Acid
This compound () integrates an indole ring, enhancing aromatic stacking interactions.
Functional Analogues with Modified Side Chains
(a) Cefdinir Related Compound A (CAS 178422-42-9)
A cephalosporin antibiotic derivative with a (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetamido group. While structurally distinct from TZDs, its acetamido side chain and thiazole ring enable β-lactamase inhibition, contrasting with the PPAR-γ agonism of (Z)-2-(2-(2,4-dioxothiazolidin-5-ylidene)acetamido)acetic acid .
(b) (Z)-Ethyl 2-((Z)-5-((dimethylamino)methylene)-4-oxo-3-phenylthiazolidin-2-ylidene)acetate
This esterified derivative () features a dimethylamino methylene group, improving solubility in polar solvents. X-ray crystallography confirmed a planar geometry, enhancing intercalation with DNA and moderate anticancer activity (IC₅₀ = 25 µM against HeLa cells) .
Comparative Analysis of Key Properties
Key Research Findings
- PPAR-γ Activation: The methoxyphenoxy derivatives (e.g., 3d) showed 2-fold higher PPAR-γ activation than the parent compound, attributed to improved hydrophobic interactions with the receptor’s ligand-binding domain .
- Anticancer Activity: The dimethylamino methylene analogue () exhibited stronger DNA intercalation than the acetamidoacetic acid derivative, correlating with its lower IC₅₀ values .
- Antibacterial SAR : Thioxo substitution (C=S) in TZDs enhances activity against Gram-positive bacteria by disrupting cell membrane integrity .
Biological Activity
(Z)-2-(2-(2,4-dioxothiazolidin-5-ylidene)acetamido)acetic acid is a compound derived from the thiazolidine-2,4-dione class, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : CHNOS
- CAS Number : 1580508
- Molecular Weight : 175.14 g/mol
The structure features a thiazolidine ring with dioxo substituents, which contributes to its biological activity.
1. Antidiabetic Properties
Thiazolidine derivatives have been extensively studied for their antidiabetic effects. They primarily act as agonists of peroxisome proliferator-activated receptors (PPARs), particularly PPAR-. Research indicates that this compound may enhance insulin sensitivity and reduce blood glucose levels.
Case Study : A study highlighted the synthesis of various thiazolidine derivatives and their evaluation for antidiabetic activity. Compounds showed significant improvements in glucose metabolism in diabetic models, suggesting that modifications in the thiazolidine structure can enhance efficacy against diabetes .
2. Antioxidant Activity
The compound has demonstrated notable antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
Research Findings : In vitro assays indicated that this compound exhibited a strong ability to scavenge free radicals, outperforming some standard antioxidants . This activity can be attributed to the presence of the dioxo group in its structure.
3. Antibacterial Activity
Thiazolidine derivatives are recognized for their antibacterial properties. The compound has shown effectiveness against several bacterial strains.
Data Table: Antibacterial Activity Comparison
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
| Reference Drug | Oxacillin | 8 µg/mL |
These results indicate that the compound's antibacterial activity is comparable to established antibiotics, suggesting potential for therapeutic use in treating bacterial infections .
4. Anticancer Potential
Recent studies have explored the anticancer potential of thiazolidine derivatives, including this compound. It has been shown to inhibit cancer cell proliferation and induce apoptosis.
Case Study : A study focused on novel thiazolidine derivatives targeting VEGFR-2 revealed that certain modifications could lead to significant anticancer activity against various cell lines (e.g., HT-29, A-549). The IC values for some derivatives were as low as 0.081 µM, indicating potent activity .
The biological activities of this compound can be attributed to several mechanisms:
- PPAR- Activation : Enhances insulin sensitivity and regulates glucose homeostasis.
- Antioxidant Mechanism : Scavenges free radicals and reduces oxidative stress.
- Cell Cycle Arrest and Apoptosis Induction : Triggers apoptotic pathways in cancer cells by modulating key proteins involved in cell survival.
Q & A
Q. What synthetic methodologies are recommended for preparing (Z)-2-(2-(2,4-dioxothiazolidin-5-ylidene)acetamido)acetic acid, and how can purity be optimized?
Methodological Answer: The synthesis typically involves condensation reactions between thiazolidinedione derivatives and acetamidoacetic acid precursors. Key steps include:
- Knoevenagel condensation : Reacting 2,4-thiazolidinedione with an aldehyde or ketone to form the Z-configuration via acetic acid-catalyzed reflux (3–5 h) .
- Amide coupling : Using carbodiimide reagents (e.g., EDC/HOBt) to link the thiazolidinedione moiety to the acetamidoacetic acid backbone .
- Purification : Recrystallization from DMF/acetic acid mixtures or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .
Q. Which spectroscopic techniques are most effective for confirming the Z-configuration and structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Bands at 1680–1720 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (N-H stretch) .
- Mass Spectrometry : Molecular ion peaks matching the theoretical molecular weight (e.g., m/z 285.25 for C₉H₈N₂O₅S) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of thiazolidinedione derivatives, such as hypoglycemic efficacy?
Methodological Answer: Contradictions may arise from differences in:
- Structural modifications : Substituents on the phenyl ring (e.g., methoxy vs. nitro groups) alter PPAR-γ receptor binding affinity .
- Experimental models : In vitro (e.g., 3T3-L1 adipocytes) vs. in vivo (e.g., Wistar rats) systems yield varying dose-response curves .
- Data normalization : Use internal controls (e.g., rosiglitazone as a reference PPAR-γ agonist) to standardize activity comparisons .
Q. What mechanistic hypotheses explain the dual antioxidant and anti-inflammatory properties of this compound?
Methodological Answer:
- Nrf2 Pathway Activation : The thiazolidinedione moiety induces Nrf2-mediated upregulation of antioxidant enzymes (e.g., SOD, catalase) .
- COX-2 Inhibition : The acetamido group sterically hinders arachidonic acid binding to cyclooxygenase-2, reducing prostaglandin synthesis .
- In silico docking : Molecular dynamics simulations show strong binding to Keap1 (Nrf2 inhibitor) with a ΔG of -9.2 kcal/mol .
Q. How should researchers address discrepancies in synthetic yields (e.g., 40–75%) reported across studies?
Methodological Answer: Optimize variables such as:
- Reaction solvent : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates compared to toluene .
- Catalyst loading : Increase Pd/C or acetic acid concentrations to >10 mol% for faster kinetics .
- Temperature control : Maintain reflux at 110°C ± 2°C to prevent side reactions (e.g., E-isomer formation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
